molecular formula C16H17N5O2 B2407047 4-[(2S,3S)-2-Methyl-3-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl]pyridine-2-carbonitrile CAS No. 2223506-78-1

4-[(2S,3S)-2-Methyl-3-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl]pyridine-2-carbonitrile

Cat. No. B2407047
CAS RN: 2223506-78-1
M. Wt: 311.345
InChI Key: IDGCXPBDTLPYPE-HZMBPMFUSA-N
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Description

The molecule contains a piperidine ring, which is a common motif in many pharmaceuticals and other active compounds. It also contains a 1,3,4-oxadiazole ring, which is a heterocyclic compound consisting of an oxygen atom, two carbon atoms, and two nitrogen atoms in a five-membered ring . The presence of these functional groups could potentially give this compound interesting biological activities.


Molecular Structure Analysis

The molecule contains a piperidine ring, which is a saturated ring and will therefore be fairly flexible. The 1,3,4-oxadiazole ring is unsaturated and will be planar and rigid . The nitrile group is a polar functional group that could participate in hydrogen bonding and other dipole-dipole interactions.


Chemical Reactions Analysis

The reactivity of this compound will depend on the specific conditions and reagents used. The nitrile group could potentially be hydrolyzed to a carboxylic acid or reduced to an amine. The 1,3,4-oxadiazole ring is generally stable under a variety of conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound will depend on its specific structure. The presence of the nitrile group could increase its polarity, potentially making it more soluble in polar solvents. The 1,3,4-oxadiazole ring could potentially participate in pi-stacking interactions, which could influence its behavior in a biological setting .

Future Directions

The presence of the 1,3,4-oxadiazole ring and the piperidine ring in the same molecule could make this compound an interesting target for further study. Future research could focus on synthesizing this compound and testing its biological activity .

properties

IUPAC Name

4-[(2S,3S)-2-methyl-3-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl]pyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O2/c1-10-14(15-20-19-11(2)23-15)4-3-7-21(10)16(22)12-5-6-18-13(8-12)9-17/h5-6,8,10,14H,3-4,7H2,1-2H3/t10-,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDGCXPBDTLPYPE-HZMBPMFUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCCN1C(=O)C2=CC(=NC=C2)C#N)C3=NN=C(O3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H](CCCN1C(=O)C2=CC(=NC=C2)C#N)C3=NN=C(O3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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